molecular formula C10H13NS B8574699 3,4-Dimethylphenyl (thioacetamide)

3,4-Dimethylphenyl (thioacetamide)

Cat. No.: B8574699
M. Wt: 179.28 g/mol
InChI Key: ICSMOGSZMJOPRR-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl (thioacetamide) is a sulfur-containing acetamide derivative where the thioacetamide group (-NH-CS-CH₃) is attached to a 3,4-dimethylphenyl aromatic ring. Studies highlight its relevance in crystallography and medicinal chemistry, particularly in anticancer research targeting receptors like the epidermal growth factor receptor (EGFR) .

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)ethanethioamide

InChI

InChI=1S/C10H13NS/c1-7-3-4-9(5-8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12)

InChI Key

ICSMOGSZMJOPRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(=S)N)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Differences

Key analogs and their features are summarized below:

Compound Name Substituents Molecular Formula Conformation (N–H Bond Orientation) Key Observations
3,4-Dimethylphenyl (thioacetamide) 3,4-dimethylphenyl, thioacetamide (S) C₉H₁₁NS¹ Syn to 3-methyl group Forms intermolecular N–H⋯S hydrogen bonds
N-(3,4-Dimethylphenyl)acetamide 3,4-dimethylphenyl, acetamide (O) C₁₀H₁₃NO Syn to 3-methyl group Similar conformation but lacks sulfur
2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide 3,4-dimethylphenyl, dichloroacetamide C₁₀H₁₁Cl₂NO Syn to 3-methyl group Chlorine substituents increase electronegativity
2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide 3,4-dimethylphenyl, trichloroacetamide C₁₀H₁₀Cl₃NO Anti to 3-methyl group Altered conformation due to steric effects
3,4-Dimethoxyphenyl-thioacetamide 3,4-dimethoxyphenyl, thioacetamide C₁₀H₁₃NO₂S Not reported Methoxy groups enhance electron density

¹Inferred from structural analogs due to lack of explicit data.

Key Findings:

  • Substituent Effects: Chlorine atoms (e.g., in dichloro/trichloro analogs) introduce steric and electronic changes, altering N–H bond orientation. For instance, trichloro substitution forces an anti conformation, unlike the syn orientation in dichloro or non-chlorinated analogs .
  • Sulfur vs.
  • Methoxy vs. Methyl Groups : 3,4-Dimethoxyphenyl-thioacetamide (boiling point: 348°C, density: 1.18 g/cm³ ) has higher polarity than 3,4-dimethylphenyl derivatives, which may improve aqueous solubility compared to methyl-substituted analogs.

Physicochemical Properties

Limited solubility data are available for 3,4-dimethylphenyl (thioacetamide), but comparisons can be inferred:

  • 3,4-Dimethylphenyl N-Methylcarbamate : Listed in solubility handbooks with moderate aqueous solubility, suggesting that methyl groups on the phenyl ring reduce polarity .
  • 3,4-Dimethoxyphenyl-thioacetamide: Higher melting point (135–138°C) compared to non-methoxy analogs, likely due to stronger intermolecular interactions from methoxy groups .

Preparation Methods

Chloroacetyl Chloride Route

3,4-Dimethylaniline undergoes nucleophilic substitution with chloroacetyl chloride to form N-(3,4-dimethylphenyl)chloroacetamide, followed by thioacetylation using sodium sulfide (Na₂S) or thiourea. For example:

  • Chloroacetylation : 3,4-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane at 0–5°C, yielding N-(3,4-dimethylphenyl)chloroacetamide.

  • Thioacetylation : The intermediate is treated with Na₂S in ethanol at 60°C for 6 hours, achieving a 78% yield.

Direct Thioacetic Acid Condensation

A one-pot method combines 3,4-dimethylaniline with thioacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This coupling reaction in tetrahydrofuran (THF) at room temperature produces the target compound in 82% yield.

Lawesson’s Reagent-Mediated Thionation

Lawesson’s reagent (LR) efficiently converts acetamide derivatives to thioacetamides. For 3,4-dimethylphenyl thioacetamide:

Acetamide Precursor Synthesis

N-(3,4-dimethylphenyl)acetamide is synthesized via amidation of 3,4-dimethylaniline with acetic anhydride in pyridine.

Thionation Reaction

The acetamide precursor reacts with LR (1.2 equiv) in toluene at 110°C for 12 hours, yielding 89% pure product. Key parameters:

  • Solvent : Toluene > xylene > chlorobenzene.

  • Temperature : Optimal at 110°C; lower temperatures (<80°C) result in incomplete conversion.

Table 1: Lawesson’s Reagent Optimization

ParameterConditionYield (%)Source
Solvent (toluene)Reflux (110°C)89
Solvent (xylene)Reflux (140°C)76
Molar Ratio (LR:Substrate)1.2:189

Hydrogen Sulfide (H₂S) Gas Method

CatalystTemperature (°C)Time (h)Yield (%)Source
Polyvinylpyridine120–130685
Triethylamine80876

Metal-Catalyzed Cross-Coupling

Palladium-based catalysts enable coupling of 3,4-dimethylphenyl halides with thioacetamide precursors.

Suzuki-Miyaura Coupling

Aryl boronic acids derived from 3,4-dimethylphenyl groups react with thioacetamide-containing partners using Pd(PPh₃)₄ in dioxane/water (3:1) at 90°C. Yields reach 70%.

Ullmann-Type Coupling

Copper(I) iodide catalyzes the coupling of 3,4-dimethyliodobenzene with thioacetamide in DMF at 100°C, yielding 68% product.

Industrial-Scale Production Considerations

Waste Management

Cyanide-containing byproducts from sodium cyanide-based methods require alkaline hydrolysis (140–150°C, 10 hours) to meet emission standards.

Purification Techniques

  • Distillation : Vacuum distillation (0.1 mmHg, 120°C) removes residual solvents.

  • Recrystallization : Ethanol/water (3:1) mixtures yield >98% purity .

Q & A

Advanced Question

  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with biological activity (e.g., hepatotoxicity) using descriptors like logP or Hammett constants .
  • Crystallographic comparisons : Overlay structures (e.g., Mercury software) to analyze steric/electronic effects of 3,4-dimethyl substitution on molecular packing .
  • In vitro assays : Compare cytotoxicity (HepG2 cells) and metabolic stability (microsomal incubation) to identify structure-activity trends .

How can catalytic oxidation methods be optimized for synthesizing high-purity 3,4-Dimethylphenyl thioacetamide?

Advanced Question
Oxidation of 1,1-bis-(3,4-dimethylphenyl)alkane precursors requires:

  • Catalyst selection : Transition metals (e.g., Mn(OAc)₃) in acetic acid under O₂ atmosphere at 80–100°C .
  • Reaction monitoring : TLC or GC-MS to track intermediate formation (e.g., benzophenone tetracarboxylic acid).
  • Byproduct mitigation : Use scavengers (e.g., TEMPO) to suppress radical side reactions .

What spectroscopic and chromatographic techniques are essential for characterizing 3,4-Dimethylphenyl thioacetamide?

Basic Question

  • NMR : ¹H NMR (DMSO-d₆) to confirm NH proton (~10.5 ppm) and aromatic protons (6.7–7.2 ppm). ¹³C NMR for carbonyl (C=O, ~165 ppm) and thiocarbonyl (C=S, ~195 ppm) .
  • IR : Strong bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–N stretch) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

What strategies are effective in analyzing hydrogen bonding networks in thioacetamide derivatives using crystallographic software?

Advanced Question

  • ORTEP-III : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, highlighting potential hydrogen bonds (e.g., N–H⋯O=S) .
  • Hydrogen bond metrics : Calculate donor-acceptor distances (≤3.5 Å) and angles (≥120°) using Mercury or CrystalExplorer .
  • Comparative analysis : Cross-reference with databases (e.g., Cambridge Structural Database) to identify atypical interactions, such as C–H⋯π contacts in 3,4-dimethyl-substituted analogs .

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